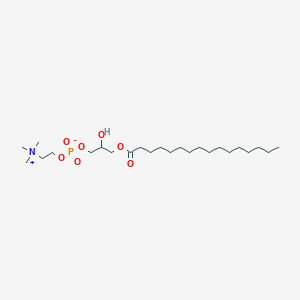

1-Palmitoylphosphatidylcholine

Description

Properties

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWBNKHCZGQVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306323 | |

| Record name | 1-Palmitoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17364-18-0, 14863-27-5 | |

| Record name | 1-Palmitoylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | We 201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014863275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-(7-Hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017364180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(7-hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1-Palmitoylphosphatidylcholine (Lyso-PC 16:0)

Abstract: 1-Palmitoylphosphatidylcholine, a lysophospholipid commonly referred to as Lyso-PC (16:0), is a critical molecule in cellular processes and pharmaceutical sciences. Its distinct amphipathic nature, arising from a single palmitoyl acyl chain and a polar phosphocholine headgroup, dictates a unique set of physical properties that are fundamental to its function. This guide provides an in-depth examination of these properties, including solubility, aggregation behavior (critical micelle concentration), and thermotropic phase transitions. Furthermore, it offers detailed, field-proven experimental protocols for the accurate determination of these parameters, designed for researchers, scientists, and drug development professionals.

Introduction

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, or Lyso-PC (16:0), is a lysophospholipid generated from the partial hydrolysis of phosphatidylcholine by the enzyme phospholipase A₂.[][2] This process removes the fatty acid from the sn-2 position, leaving a single acyl chain at the sn-1 position and a hydroxyl group at sn-2.[] This structure imparts a pronounced amphipathic character, making Lyso-PC (16:0) a surface-active molecule with significant roles in biological membrane dynamics, cell signaling, and inflammatory processes.[2][3] In the pharmaceutical industry, its properties are harnessed for the creation of drug delivery systems, such as liposomes and micelles, where it can modulate bilayer fluidity, permeability, and the fusogenic behavior of lipid vesicles.[][4][5] A thorough understanding of its core physical properties is therefore essential for its effective application.

Section 1: Core Physicochemical Properties

The functional utility of Lyso-PC (16:0) is a direct consequence of its molecular structure. Its physical characteristics in both aqueous and organic environments are summarized below.

Molecular Identity and Characteristics

| Property | Value | Source(s) |

| Synonyms | 1-Hexadecanoyl-sn-glycero-3-phosphocholine, LPC(16:0), 1-Palmitoyl-sn-glycero-3-phosphocholine | [][2] |

| Molecular Formula | C₂₄H₅₀NO₇P | [][6] |

| Molecular Weight | 495.63 g/mol | [][6] |

| Appearance | Crystalline solid; amorphous white powder. May become waxy upon moisture absorption. | [][7] |

Solubility Profile

The dual nature of the Lyso-PC (16:0) molecule—a hydrophilic (water-loving) phosphocholine head group and a long, hydrophobic (water-fearing) palmitoyl tail—governs its solubility.[8]

-

Aqueous Solubility: It is practically insoluble in water alone. In aqueous buffers, Lyso-PC (16:0) molecules arrange themselves to minimize the unfavorable interaction between their hydrophobic tails and water, leading to the formation of higher-order structures like micelles.[8] Its solubility in PBS (pH 7.2) has been reported to be approximately 2 mg/mL.[]

-

Organic Solubility: Lyso-PC (16:0) is readily soluble in organic solvents. For experimental purposes, highly concentrated stock solutions are typically prepared in chloroform/methanol mixtures, pure methanol, or ethanol.[8]

Aggregation Behavior: The Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter defined as the concentration above which individual lipid monomers spontaneously assemble into organized structures, most commonly micelles.[8][9] Below the CMC, Lyso-PC (16:0) exists primarily as monomers. This transition is critical because the monomeric and micellar forms can exhibit vastly different biological activities and bioavailability.[8] The CMC is influenced by factors such as temperature, pH, and the ionic strength of the buffer.[8]

| Reported CMC Values for Palmitoyl Lysophospholipids |

| 4 - 8.3 µM |

| 2.9 - 8.4 µM |

| 0.540 mM (for 1-palmitoyl-2-lyso-sn-glycero-3-phosphatidic acid) |

Note: The CMC is highly dependent on the experimental conditions and the specific headgroup of the lysophospholipid.

Thermotropic Phase Behavior

Like other lipids, Lyso-PC (16:0) exhibits thermotropic phase behavior, transitioning from a more ordered "gel" phase (Lβ) at lower temperatures to a more disordered "liquid-crystalline" phase (Lα) at higher temperatures. This main phase transition occurs at a characteristic temperature (Tc). This transition involves a significant change in the mobility of the acyl chains, which in turn alters the fluidity, permeability, and overall structure of any membrane or aggregate it constitutes.[10][11]

-

Phase Transition Temperature (Tc): A transition temperature of 3.0 ± 0.2°C has been reported for palmitoyl LPC.[7]

Section 2: Experimental Determination of Physical Properties

Accurate characterization of Lyso-PC (16:0) requires robust and validated experimental methods. This section details the principles and step-by-step protocols for determining its CMC and Tc.

Caption: General experimental workflow for determining the physical properties of Lyso-PC (16:0).

Protocol: Determination of CMC via Fluorescence Spectroscopy

Principle: This method leverages a fluorescent probe, pyrene, whose emission spectrum is sensitive to the polarity of its environment. In aqueous solution (polar), pyrene exhibits a specific fluorescence pattern. When micelles form, pyrene partitions into their nonpolar, hydrophobic core. This change in micro-environment causes a distinct shift in the vibrational fine structure of its emission spectrum. The ratio of the first and third vibronic peaks (I₁/I₃) is plotted against the lipid concentration. A sharp decrease in this ratio indicates the onset of micelle formation, and the inflection point of this sigmoidal curve corresponds to the CMC.[9]

Caption: Principle of CMC determination using the pyrene fluorescence probe method.

Methodology:

-

Materials: this compound (Lyso-PC 16:0), pyrene, methanol (spectroscopic grade), desired aqueous buffer (e.g., PBS, pH 7.4).

-

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of pyrene in methanol. Store protected from light.

-

Prepare a concentrated stock solution of Lyso-PC (16:0) (e.g., 10 mM) in methanol.

-

-

Sample Preparation:

-

In a series of glass vials, add a fixed, small volume of the pyrene stock solution to each.

-

Add varying amounts of the Lyso-PC (16:0) stock solution to create a range of concentrations that bracket the expected CMC.

-

Evaporate the methanol under a gentle stream of nitrogen gas to form a thin, uniform lipid/pyrene film.

-

Place the vials under a high vacuum for at least 2 hours to remove all residual solvent.

-

-

Hydration & Measurement:

-

Hydrate each film with a fixed volume of the pre-warmed (e.g., 25°C) aqueous buffer to achieve the final desired lipid concentrations. The final pyrene concentration should be low (e.g., ~0.5 µM).

-

Vortex vigorously and allow the solutions to equilibrate for at least 1 hour at a constant temperature.

-

Measure the fluorescence emission spectrum (e.g., 350-450 nm) for each sample using an excitation wavelength of ~335 nm.

-

-

Data Analysis:

-

For each spectrum, determine the intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

-

Calculate the I₁/I₃ ratio for each lipid concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the Lyso-PC (16:0) concentration.

-

The CMC is determined from the midpoint of the transition in the resulting sigmoidal curve.

-

Protocol: Determination of Tc via Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the lipid suspension is heated through its phase transition, it absorbs heat (an endothermic process) to disrupt the ordered packing of the acyl chains in the gel phase. This results in a detectable peak in the DSC thermogram. The peak temperature of this endotherm is taken as the phase transition temperature (Tc).[12]

Caption: A representative DSC thermogram showing the endothermic peak at the phase transition temperature (Tc).

Methodology:

-

Materials: this compound (Lyso-PC 16:0), desired aqueous buffer, DSC sample pans (hermetic aluminum or gold).

-

Sample Preparation:

-

Prepare a hydrated suspension of Lyso-PC (16:0) in the desired buffer at a known concentration (e.g., 5-10 mg/mL). This is typically done by hydrating a thin lipid film as described in the CMC protocol, followed by vortexing and potentially several freeze-thaw cycles to ensure homogeneity.

-

-

Instrument Setup & Measurement:

-

Accurately weigh a specific amount of the lipid suspension (e.g., 10-20 µL) into a DSC sample pan.

-

Hermetically seal the pan to prevent solvent evaporation during the scan.

-

Place an identical pan containing the same volume of buffer into the reference position of the DSC cell.

-

Equilibrate the cell at a temperature well below the expected Tc (e.g., -10°C).

-

Scan the temperature upwards at a controlled rate (e.g., 1-2°C/min) to a point well above the Tc (e.g., 20°C).

-

-

Data Analysis:

-

The instrument software will generate a thermogram plotting differential heat flow versus temperature.

-

The phase transition will appear as an endothermic peak.

-

Analyze the peak to determine the onset temperature, the peak maximum temperature (Tc), and the enthalpy of the transition (the area under the peak).

-

Conclusion

The physical properties of this compound are a direct reflection of its amphipathic molecular structure. Its limited aqueous solubility, tendency to form micelles above a critical concentration, and distinct thermotropic phase behavior are the defining characteristics that underpin its biological functions and its utility in pharmaceutical formulation. The experimental protocols detailed herein provide a robust framework for scientists to accurately quantify these properties, enabling a more profound understanding and sophisticated application of this versatile lysophospholipid.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of POPC in Advanced Drug Delivery Systems.

- Scribd. Physical Properties of Lipids Experiment | PDF | Lipid | Fatty Acid.

- PubChem. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103.

- ResearchGate. Analytical Techniques for Studying the Physical Properties of Lipid Emulsions | Request PDF.

- Solubility of Things. 1,2-Dipalmitoylphosphatidylcholine.

- PubChem. 1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine | C38H76NO8P | CID 24778679.

- University of Massachusetts Amherst. ANALYSIS OF LIPIDS.

- BOC Sciences. CAS 17364-16-8 1-Palmitoyl-2-hydroxy-sn-glycero-3-PC.

- Wikipedia. POPC.

- PubChem. 1-Palmitoyl-sn-glycero-3-phosphocholine | C24H50NO7P | CID 460602.

- Course Hero. Faculty of Resource Science and Technology STB1083: Biochemistry (G04) Experiment 5: PHYSICAL PROPERTIES OF DIFFERENT LIPIDS AND.

- PubChem. 1-Palmitoyl-2-oleoylphosphatidylcholine | C42H82NO8P | CID 6436017.

- MDPI. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology.

- PubMed Central. Recent Analytical Methodologies in Lipid Analysis.

- PubChem. 1-Palmitoyl-2-linoleoylphosphatidylcholine | C42H80NO8P | CID 6438359.

- PubMed. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine.

- Avanti Polar Lipids. Critical Micelle Concentrations (CMCs).

- Sigma-Aldrich. L-α-Lysophosphatidylcholine from egg yolk (L4129) - Product Information Sheet.

- ResearchGate. Is there any one knows critical micelle concentration of POPC ( 1-palmitoyl-2-oleoyl PC).

- ResearchGate. (PDF) Influence of lipid composition on the phase transition temperature of liposomes composed of both DPPC and HSPC.

- Wikipedia. Lysophosphatidylcholine.

- ResearchGate. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine | Request PDF.

- Cayman Chemical. PRODUCT INFORMATION - 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PC.

- BenchChem. improving the solubility of 1-Palmitoyl-sn- glycero-3-phosphocholine for in vitro assays.

- Cayman Chemical. 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE.

- Wikipedia. Dipalmitoylphosphatidylcholine.

- PubMed. Analysis of the Thermotropic Phase Transitions of Liposomal Phosphatidylcholine Using Differential Scanning Fluorimetry.

- Sigma-Aldrich. L-α-Lysophosphatidylcholine = 99 , Type I, powder 9008-30-4.

- Cayman Chemical. 1-Palmitoyl-2-hydroxy-sn-glycero-3-PC.

- PubMed Central. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing.

- BenchChem. Navigating the Critical Micelle Concentration of 1-Docosanoyl-sn-glycero-3-phosphocholine: A Technical Guide.

- ResearchGate. (PDF) Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing.

- PubMed. Interaction of L-alpha-palmitoyl lysophosphatidylcholine with the AI polypeptide of high density lipoprotein.

- PubMed Central. Phosphatidylcholine (PCL) fortified nano-phytopharmaceuticals for improvement of therapeutic efficacy.

- Lipoid. Phospholipid-Based Delivery Systems – Advanced Pulmonary Applications Using Phospholipids.

- Taylor & Francis Online. Dipalmitoylphosphatidylcholine – Knowledge and References.

- ResearchGate. (PDF) Enzymatic phosphatidylcholine hydrolysis in organic solvents: An examination of selected commercially available lipases.

- ResearchGate. Solubility of phosphorylcholine () and L-h-glycerophosphorylchorine (?).

Sources

- 2. caymanchem.com [caymanchem.com]

- 3. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 4. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 5. Phosphatidylcholine (PCL) fortified nano-phytopharmaceuticals for improvement of therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Palmitoyl-sn-glycero-3-phosphocholine | C24H50NO7P | CID 460602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. avantiresearch.com [avantiresearch.com]

- 10. mdpi.com [mdpi.com]

- 11. Analysis of the Thermotropic Phase Transitions of Liposomal Phosphatidylcholine Using Differential Scanning Fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of Lysophosphatidylcholine 16:0 In Vivo

Abstract

Lysophosphatidylcholine 16:0 (LPC 16:0), a ubiquitous glycerophospholipid, has emerged from its erstwhile role as a mere metabolic intermediate to a pivotal signaling molecule with profound implications in a spectrum of physiological and pathophysiological states. This technical guide provides an in-depth exploration of the multifaceted in vivo functions of LPC 16:0, designed for researchers, scientists, and professionals in drug development. We will dissect its intricate roles in inflammation, nociception, cardiovascular and neurological diseases, and oncology. This document synthesizes current understanding of its metabolic pathways, receptor-mediated signaling, and the experimental methodologies crucial for its investigation in living systems. Through a detailed examination of the literature, supplemented with field-proven insights, this guide aims to equip the scientific community with the knowledge to navigate the complexities of LPC 16:0 biology and unlock its therapeutic potential.

Introduction: The Rise of a Bioactive Lipid Mediator

Lysophosphatidylcholine (LPC) is a class of lipid biomolecules derived from the hydrolysis of phosphatidylcholine (PC), a primary component of eukaryotic cell membranes.[1] This conversion is predominantly catalyzed by phospholipase A2 (PLA2). LPC 16:0, specifically containing a palmitic acid at the sn-1 or sn-2 position, is one of the most abundant LPC species in plasma.[2] Initially considered a simple byproduct of membrane turnover, a growing body of evidence has solidified its status as a potent signaling molecule. Its concentration in plasma, typically ranging from 100 to 300 µM under physiological conditions, can be significantly altered in various disease states, highlighting its clinical relevance.[2] This guide will delve into the established and emerging in vivo functions of LPC 16:0, providing a comprehensive resource for its study.

The Dichotomous Role of LPC 16:0 in Inflammation

The influence of LPC 16:0 on the inflammatory cascade is complex and context-dependent, with reports suggesting both pro- and anti-inflammatory properties. This duality is a critical consideration for in vivo studies and therapeutic development.

Pro-inflammatory Activities

In several pathological contexts, LPC 16:0 acts as a pro-inflammatory mediator. It is a major component of oxidized low-density lipoprotein (ox-LDL), a key player in the pathogenesis of atherosclerosis.[3] In atherosclerotic plaques, elevated levels of LPC 16:0 correlate with increased expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[4][5] This suggests a pivotal role for LPC 16:0 in recruiting and activating immune cells within the arterial wall, thereby driving plaque progression.[4] Furthermore, LPC 16:0 can activate macrophages, polarizing them towards a pro-inflammatory M1 phenotype.[6]

Anti-inflammatory and Pro-resolving Functions

Conversely, several studies have highlighted the anti-inflammatory potential of LPC 16:0. When complexed with albumin or high-density lipoprotein (HDL), as it predominantly is in circulation, LPC 16:0 can inhibit neutrophil effector responses, including the production of reactive oxygen species.[2] This suggests that the biological activity of LPC 16:0 is heavily influenced by its carrier molecule. In an ex vivo lung perfusion model, LPC demonstrated a capacity to prevent neutrophil-mediated vascular injury.[2] These findings point towards a potential role for LPC 16:0 in the resolution of inflammation, a critical process for maintaining tissue homeostasis.

LPC 16:0 in Nociception and Chronic Pain

Recent groundbreaking research has implicated LPC 16:0 as a key mediator in the pathogenesis of chronic pain, particularly in conditions like fibromyalgia and osteoarthritis.[7][8]

A Trigger for Chronic Pain

Studies have shown that elevated levels of LPC 16:0 are present in the synovial fluid of patients with painful rheumatic diseases, and these levels correlate with pain severity.[8] In animal models, intra-articular injection of LPC 16:0 is sufficient to induce chronic joint pain and anxiety-like behaviors.[8] This pain-inducing effect is mediated, at least in part, through the activation of acid-sensing ion channel 3 (ASIC3), a key player in nociceptive signaling.[7][8][9] Psychological stress, a known trigger for fibromyalgia, can lead to increased oxidative stress and subsequent upregulation of LPC 16:0, creating a link between the central nervous system and peripheral pain generation.[7]

Signaling Pathways in Pain Perception

The binding of LPC 16:0 to ASIC3 on primary afferent neurons alters their mechanosensitivity, contributing to the development of chronic hyperalgesia.[9] Beyond ASIC3, LPC 16:0 is also known to interact with various G-protein coupled receptors (GPCRs), suggesting a multi-receptor mechanism for its nociceptive effects.[7]

Figure 1: Proposed signaling pathway for LPC 16:0-mediated chronic pain.

Cardiovascular Implications of LPC 16:0

The role of LPC 16:0 in cardiovascular disease is a subject of intense investigation, with evidence pointing towards its involvement in atherosclerosis and endothelial dysfunction.

Atherosclerosis

As a component of ox-LDL, LPC 16:0 contributes to the inflammatory environment within atherosclerotic plaques.[6] It promotes the expression of adhesion molecules on endothelial cells, facilitating the recruitment of monocytes which then differentiate into foam cells.[2] Studies have shown a strong correlation between the levels of LPC 16:0 and pro-inflammatory cytokines within human carotid plaques.[4][5] Furthermore, higher levels of LPC 16:0 are found in symptomatic versus asymptomatic plaques, suggesting a role in plaque vulnerability and rupture.[4]

Endothelial Function

LPC 16:0 can impair endothelium-dependent vasodilation, a hallmark of endothelial dysfunction and an early event in atherosclerosis.[2] It has been shown to reduce the production of the vasodilator prostacyclin (PGI2) in endothelial cells.[2] However, more recent studies suggest that when delivered via HDL, LPC can actually increase the activity of endothelial nitric oxide synthase (eNOS), promoting vasodilation.[2] This highlights the importance of the molecular context in which LPC 16:0 exerts its effects.

LPC 16:0 in the Central Nervous System and Neurological Disorders

Emerging evidence suggests that LPC 16:0 plays a significant role in the central nervous system (CNS), with implications for both normal brain function and neurodegenerative diseases.

Neuroinflammation and Demyelination

LPC is known to induce demyelination both in vitro and in vivo and can activate glial cells to produce pro-inflammatory cytokines.[10] This has led to its use in experimental models to study demyelinating diseases like multiple sclerosis.[6]

Alzheimer's Disease

Intriguingly, some studies have reported decreased plasma levels of LPC in patients with Alzheimer's disease.[11] Since certain fatty acids, crucial for brain health, are transported across the blood-brain barrier in the form of LPC, a reduction in circulating LPC could potentially impair neuronal function.[11] LPC 16:0 has also been shown to inhibit the aggregation of α-Synuclein, a protein implicated in Parkinson's disease, suggesting a potential neuroprotective role.[12]

Early Neurodevelopment

A recent study has linked prenatal exposure to selective serotonin reuptake inhibitors (SSRIs) with elevated levels of LPC 16:0 in infant cord blood, which in turn correlated with early neurodevelopmental symptoms related to autism and ADHD.[13] This highlights a potential role for LPC 16:0 in early brain development and the long-term consequences of its dysregulation.

The Emerging Role of LPC 16:0 in Cancer

The involvement of LPC 16:0 in cancer biology is an area of growing interest, with studies suggesting its participation in tumor progression and metastasis.

Tumor Growth and Invasion

The metabolic landscape of tumors is often altered, and changes in lipid metabolism are a common feature. In some cancers, such as colorectal cancer, elevated levels of LPC 16:0 have been observed in tumor tissues.[14] The enzyme lysophosphatidylcholine acyltransferase 4 (LPCAT4), which is involved in the synthesis of phosphatidylcholine from LPC, is overexpressed in colorectal cancer and its silencing reduces cancer cell growth.[15] In contrast, other studies have reported reduced levels of LPC 16:0 in gastric cancer tissues, associated with an overexpression of LPCAT1.[16] This suggests that the role of LPC 16:0 and its metabolizing enzymes may be tumor-type specific. In head and neck squamous cell carcinoma, LPC 16:0 has been shown to promote tumor cell invasion in vitro.[16]

Metastasis

A fascinating study demonstrated that ex vivo treatment of melanoma cells with high concentrations of saturated LPC, including LPC 16:0, reduced their adhesion and migratory ability in vitro and inhibited metastasis-like lung invasion in vivo.[17] This suggests a potential therapeutic application for modulating LPC 16:0 levels in the tumor microenvironment to control metastatic spread.

In Vivo Experimental Methodologies

The study of LPC 16:0 in vivo requires a robust set of experimental tools and methodologies. This section provides an overview of key techniques and protocols.

Animal Models

A variety of animal models are employed to investigate the in vivo functions of LPC 16:0.

| Disease Model | Animal Species | LPC 16:0 Administration/Induction | Key Findings |

| Chronic Pain (Fibromyalgia-like) | Mouse | Repeated intermittent sound stress to induce endogenous LPC 16:0 upregulation.[7] | LPC 16:0 mediates stress-induced chronic hyperalgesia via ASIC3.[7] |

| Chronic Joint Pain (Osteoarthritis) | Mouse | Intra-articular injection of LPC 16:0.[8] | Induces chronic joint pain and anxiety-like behaviors dependent on ASIC3.[8] |

| Atherosclerosis | Mouse (ApoE knockout) | High-fat diet to induce hyperlipidemia and elevated LPC levels.[3] | Elevated plasma LPC 16:0 is associated with atherosclerotic plaque development.[3] |

| Metastasis | Mouse (syngeneic) | Ex vivo pre-treatment of melanoma cells with LPC 16:0 followed by intravenous injection.[17] | Reduced lung metastasis-like lesions.[17] |

Quantification of LPC 16:0 in Biological Samples

Accurate quantification of LPC 16:0 in plasma, serum, and tissues is crucial for understanding its physiological and pathological roles.

Protocol: Lipid Extraction and LC-MS/MS Analysis

This protocol describes a standard method for the extraction and quantification of LPC 16:0 from plasma or serum.

Materials:

-

Plasma or serum sample

-

Methanol (MeOH), LC-MS grade

-

Chloroform (CHCl3), LC-MS grade

-

Internal Standard (e.g., LPC 17:0 or deuterated LPC 16:0)

-

Vortex mixer

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

To 100 µL of plasma or serum in a glass tube, add a known amount of the internal standard.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic layer containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system. LPC 16:0 is typically monitored using multiple reaction monitoring (MRM) with a precursor ion of m/z 496.4 and a product ion of m/z 184.1.[18]

Figure 2: Workflow for lipid extraction and analysis of LPC 16:0.

Signaling Mechanisms of LPC 16:0

LPC 16:0 exerts its diverse biological effects by engaging with a variety of cell surface receptors and modulating downstream signaling cascades.

G-Protein Coupled Receptors (GPCRs)

Several GPCRs have been identified as receptors for LPCs, including GPR119, GPR40, GPR55, and G2A (GPR132).[1] The binding of LPC 16:0 to these receptors can trigger a range of intracellular events, including the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway. In the context of metabolic regulation, LPC 16:0 binding to GPR119 has been shown to enhance glucose-stimulated insulin secretion.[19]

Ion Channels

As discussed previously, the interaction of LPC 16:0 with the ASIC3 ion channel is a key mechanism in the generation of chronic pain.[7][8] This highlights a direct link between a lipid mediator and the modulation of ion channel activity in vivo.

Toll-Like Receptors (TLRs)

LPC has been shown to signal through Toll-like receptors, particularly TLR2 and TLR4, which are key components of the innate immune system.[6] This interaction contributes to the pro-inflammatory effects of LPC in conditions like atherosclerosis.

Figure 3: Overview of LPC 16:0 signaling pathways.

Future Directions and Therapeutic Perspectives

The expanding knowledge of LPC 16:0's in vivo functions opens up exciting avenues for future research and therapeutic intervention. Targeting the enzymes involved in LPC 16:0 metabolism, such as PLA2 and LPCATs, represents a promising strategy for modulating its levels in various diseases.[6][20] The development of specific antagonists for its receptors, particularly ASIC3 for chronic pain, holds significant therapeutic potential. However, the pleiotropic and context-dependent effects of LPC 16:0 necessitate a cautious and nuanced approach to therapeutic targeting. A deeper understanding of the factors that govern its pro- versus anti-inflammatory activities, such as its binding to carrier proteins, will be crucial for designing effective and safe therapies.

Conclusion

Lysophosphatidylcholine 16:0 is a remarkably versatile signaling molecule with a profound impact on a wide array of in vivo processes. From orchestrating inflammatory responses and modulating pain perception to influencing the progression of cardiovascular disease, neurological disorders, and cancer, its biological significance is undeniable. The continued exploration of its complex biology, aided by the advanced experimental methodologies outlined in this guide, will undoubtedly unveil new insights and pave the way for innovative therapeutic strategies targeting this pivotal lipid mediator.

References

- Hung, C. H., et al. (2021). Activation of acid-sensing ion channel 3 by lysophosphatidylcholine 16:0 mediates psychological stress-induced fibromyalgia-like pain.

- Human Metabolome Database. (2018). Showing metabocard for LysoPC(0:0/16:0) (HMDB0240262).

- Law, S. H., et al. (2019). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases.

- Kain V., et al. (2020). An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System.

- de la Roche, J., et al. (2021). Lysophosphatidylcholine 16:0 mediates chronic joint pain associated to rheumatic diseases through acid-sensing ion channel 3. Pain.

- Lin, K. B., et al. (2005). Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A. Journal of Biological Chemistry.

- Sikorska, E., et al. (2021). Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor. ACS Medicinal Chemistry Letters.

- BenchChem. (2025). An In-depth Technical Guide to the Cellular Uptake and Metabolism of LysoPC(16:0).

- Samuchiwal, S. K., et al. (2017). ATP Release Drives Inflammation with Lysophosphatidylcholine. The Journal of Immunology.

- Ljungcrantz, I., et al. (2012). Evidence Supporting a Key Role of Lp-PLA2-Generated Lysophosphatidylcholine in Human Atherosclerotic Plaque Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology.

- Bioactive Lysophosphatidylcholine 16: 0 and 18: 0 Are Elev

- Pan, X., et al. (2015). In Vivo and in Vitro Evidence for Biochemical Coupling of Reactions Catalyzed by Lysophosphatidylcholine Acyltransferase and Diacylglycerol Acyltransferase. Journal of Biological Chemistry.

- Kasa, A., et al. (2014). Acyl chain-dependent effect of lysophosphatidylcholine on cyclooxygenase (COX)-2 expression in endothelial cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

- Liu, M., et al. (2022). Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain.

- Arora, M., et al. (2025). Lysophosphatidylcholines are elevated after selective serotonin reuptake inhibitor exposure during neural differentiation and correlate with early neurodevelopmental symptoms. medRxiv.

- Wang, J., et al. (2018). Recent progress of lysophosphatidylcholine acyltransferases in metabolic disease and cancer. International Journal of Clinical and Experimental Medicine.

- Localization of 8 proteins significantly regulated in FLSs by LPC 16:0...

- Jantscheff, P., et al. (2011). Lysophosphatidylcholine Pretreatment Reduces VLA-4 and P-Selectin–Mediated B16.F10 Melanoma Cell Adhesion In vitro and Inhibits Metastasis-Like Lung Invasion In vivo. Molecular Cancer Therapeutics.

- Morita, Y., et al. (2013). Accumulated phosphatidylcholine (16:0/16:1)

- Human Metabolome Database. Showing metabocard for LysoPC(P-16:0/0:0) (HMDB0010407).

- Ljungcrantz, I., et al. (2012). Evidence Supporting a Key Role of Lp-PLA2-Generated Lysophosphatidylcholine in Human Atherosclerotic Plaque Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology.

- Chan, K. H., et al. (2021). Untargeted Lipidomic Profiling Reveals Lysophosphatidylcholine and Ceramide as Atherosclerotic Risk Factors in apolipoprotein E Knockout Mice.

- Effect of palmitoyl-lysophosphatidylcholine LPC[16:0] on tumor spheroid...

- D'Agnano, D., et al. (2021). Lysophosphatidylcholines modulate immunoregulatory checkpoints in peripheral monocytes and are associated with mortality in people.

- Overacre-Delgoffe, A. E., et al. (2024). Linoleoyl-lysophosphatidylcholine suppresses immune-related adverse events due to immune checkpoint blockade. medRxiv.

- Liebisch, G., et al. (2002). High-Throughput Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry.

- High plasma LPC(16:0) levels in mice activated with PPAR...

- Fonteh, A. N. (2020). Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease. Advances in Nutrition.

- Barber, M. N., et al. (2012). Plasma Lysophosphatidylcholine Levels Are Reduced in Obesity and Type 2 Diabetes. PLOS ONE.

- Vorkas, P. A., et al. (2012).

- Kim, J. H., et al. (2022).

- WO2015048554A1 - Compositions and methods utilizing lysophosphatidylcholine scaffolds - Google P

- Jurczak, A., et al. (2023). Functional Characterization of Lysophospholipids by Proteomic and Lipidomic Analysis of Fibroblast-like Synoviocytes.

- Cifkova, E., et al. (2016). Advances in Lipidomics for Cancer Biomarkers Discovery.

- Extraction of C16:0 lysophosphatidylcholine (C16:0 lyso-PC)

Sources

- 1. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Untargeted Lipidomic Profiling Reveals Lysophosphatidylcholine and Ceramide as Atherosclerotic Risk Factors in apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ard.bmj.com [ard.bmj.com]

- 8. Lysophosphatidylcholine 16:0 mediates chronic joint pain associated to rheumatic diseases through acid-sensing ion channel 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. repository.unar.ac.id [repository.unar.ac.id]

- 12. Lysophospholipids-potent candidates for brain food, protects neuronal cells against α-Synuclein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medrxiv.org [medrxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. Accumulated phosphatidylcholine (16:0/16:1) in human colorectal cancer; possible involvement of LPCAT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. e-century.us [e-century.us]

The Unseen Architect: A Technical Guide to the Discovery, History, and Significance of 1-Palmitoyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), a specific molecular species of lysophosphatidylcholine, has journeyed from a curious byproduct of lecithin hydrolysis to a recognized pleiotropic signaling molecule. Once relegated to the periphery of lipid research, LPC 16:0 is now implicated in a host of physiological and pathological processes, from inflammation and immune modulation to cardiovascular disease and neurological disorders.[1][2] This in-depth technical guide provides a comprehensive exploration of LPC 16:0, charting its historical discovery, dissecting its biochemical intricacies, and elucidating its complex roles in cellular signaling. We will delve into the key experimental methodologies that have enabled its study, offering detailed protocols and expert insights to empower researchers in their own investigations. This guide is designed to be a definitive resource for scientists and drug development professionals seeking to understand and harness the therapeutic potential of this fascinating lysophospholipid.

A Historical Odyssey: From "Lysolecithin" to a Specific Signaling Molecule

The story of 1-Palmitoyl-sn-glycero-3-phosphocholine is inextricably linked to the broader history of lipid chemistry. Its journey from an ill-defined "lysolecithin" to a specific molecular entity with distinct biological functions is a testament to the evolution of analytical techniques and a deepening understanding of cellular biochemistry.

The Dawn of Lipid Chemistry: The Discovery of Lecithin

The narrative begins in the mid-19th century with the pioneering work of French chemist Théodore Gobley. In 1845, Gobley isolated a phosphorus-containing lipid from egg yolk, a substance he named "lecithin" from the Greek word "lekithos" for egg yolk.[2] By 1850, he had proposed a chemical structure for this new substance, which we now know as phosphatidylcholine.[2] This marked the formal discovery of the first phospholipid and laid the groundwork for the entire field of lipid research.

The Emergence of "Lysolecithin": A Hydrolyzed Curiosity

For many decades, lecithin was studied as a bulk substance. The concept of "lysolecithin" emerged as a product of lecithin hydrolysis, essentially a lecithin molecule that had lost one of its fatty acid chains.[3] Early research focused on its hemolytic properties, the ability to rupture red blood cells, which was a prominent characteristic of this hydrolyzed product. The term "lyso" was thus appended to lecithin, reflecting this lytic activity.

The Mid-20th Century: A Paradigm Shift with the Lands' Cycle

A pivotal moment in understanding the significance of lysophospholipids came in 1958 with the proposal of the "Lands' cycle" by W.E.M. Lands.[4] This cycle described a continuous process of deacylation and reacylation of phospholipids within cell membranes. This was a paradigm shift, as it suggested that lysophospholipids were not just breakdown products but were actively involved in the dynamic remodeling of membrane phospholipids.[4] This process allows for the modification of the fatty acid composition of membranes, influencing their fluidity and function. The Lands' cycle provided a metabolic context for the existence and importance of molecules like LPC 16:0.

The Age of Specificity: The Rise of Chromatography and Mass Spectrometry

The ability to study individual lysophosphatidylcholine species, such as 1-Palmitoyl-sn-glycero-3-phosphocholine, was a direct consequence of advancements in analytical chemistry.

-

Thin-Layer Chromatography (TLC): First described in 1938, TLC became a routine method for the separation of lipids in the mid-20th century.[5][6] It allowed for the separation of different phospholipid classes, including lysophosphatidylcholine, from complex lipid mixtures.[5][6]

-

Gas Chromatography (GC): The advent of gas-liquid chromatography in the mid-1950s revolutionized fatty acid analysis.[7] By hydrolyzing phospholipids and converting the fatty acids into volatile methyl esters, researchers could for the first time determine the precise fatty acid composition of different phospholipid classes.[1][7] This was a critical step in being able to identify and quantify the palmitoyl (16:0) chain in lysophosphatidylcholine.

-

Mass Spectrometry (MS): The coupling of GC and later liquid chromatography (LC) with mass spectrometry provided an even more powerful tool for lipid analysis.[8][9] MS allows for the precise determination of the molecular weight and fragmentation patterns of lipids, enabling the unambiguous identification of specific molecular species like 1-Palmitoyl-sn-glycero-3-phosphocholine.[8][9]

These technological advancements transformed the study of lysophospholipids from the analysis of a heterogeneous mixture to the investigation of the distinct biological activities of individual molecular species.

Biochemical Profile and Physicochemical Properties

1-Palmitoyl-sn-glycero-3-phosphocholine is an amphiphilic molecule, possessing both a hydrophilic head group and a hydrophobic tail. This structure dictates its behavior in aqueous environments and its interaction with cell membranes.

| Property | Value |

| IUPAC Name | [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

| Synonyms | LPC 16:0, 1-Hexadecanoyl-sn-glycero-3-phosphocholine, L-α-Palmitoyl lysophosphatidylcholine |

| CAS Number | 17364-16-8 |

| Molecular Formula | C24H50NO7P |

| Molecular Weight | 495.63 g/mol |

| Appearance | White solid |

| Storage Temperature | -20°C |

Table 1: Physicochemical Properties of 1-Palmitoyl-sn-glycero-3-phosphocholine. [10]

Key Biological Roles and Signaling Pathways

Far from being a mere structural component, LPC 16:0 is now recognized as a potent signaling molecule with a diverse range of biological activities. It exerts its effects through interactions with various cellular receptors and by modulating the properties of cell membranes.

Pro-inflammatory Mediator

LPC 16:0 is a well-established pro-inflammatory molecule. It is a major component of oxidized low-density lipoprotein (oxLDL), a key player in the development of atherosclerosis.[10] LPC 16:0 can induce the expression of adhesion molecules on endothelial cells, promoting the recruitment of inflammatory cells to the vessel wall. It also stimulates the production of pro-inflammatory cytokines and chemokines by various cell types, including monocytes and macrophages.

G-Protein Coupled Receptor (GPCR) Signaling

LPC 16:0 has been shown to be an agonist for several G-protein coupled receptors, including:

-

GPR119: Primarily coupled to Gαs, activation of GPR119 by LPC 16:0 leads to an increase in intracellular cyclic AMP (cAMP).[7][11][12]

-

GPR40 and GPR55: Activation of these receptors can lead to an increase in intracellular calcium concentration ([Ca2+]i).[7][11][12]

-

GPR4: This receptor has been implicated in processes such as angiogenesis and cellular migration.[11][12]

The activation of these receptors by LPC 16:0 initiates downstream signaling cascades that mediate its diverse biological effects.

Figure 1: Simplified signaling pathways of 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) through its G-protein coupled receptors.

Methodologies for the Study of 1-Palmitoyl-sn-glycero-3-phosphocholine

The accurate study of LPC 16:0 requires robust methodologies for its extraction, separation, and quantification. The choice of method depends on the research question and the biological matrix being investigated.

Lipid Extraction from Plasma/Serum

A critical first step in the analysis of LPC 16:0 from biological fluids is the efficient extraction of lipids while minimizing degradation. The Bligh-Dyer method is a classic and widely used protocol.

Protocol 1: Modified Bligh-Dyer Lipid Extraction

-

Sample Preparation: To 100 µL of plasma or serum in a glass tube, add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

-

Causality: The monophasic mixture of chloroform, methanol, and water from the sample ensures complete interaction with the lipids for efficient extraction.

-

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and disruption of lipid-protein complexes.

-

Phase Separation: Add 125 µL of chloroform and 125 µL of water to the tube. Vortex again for 30 seconds.

-

Causality: The addition of more chloroform and water induces a phase separation, resulting in a lower organic phase containing the lipids and an upper aqueous phase.

-

-

Centrifugation: Centrifuge the sample at 1000 x g for 10 minutes to achieve a clear separation of the two phases.

-

Collection of Organic Phase: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

-

Causality: Nitrogen is used to prevent oxidation of the lipids during the drying process.

-

-

Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform:methanol 2:1, v/v) for subsequent analysis.

Separation by Thin-Layer Chromatography (TLC)

TLC provides a simple and cost-effective method for the separation of phospholipid classes.

Protocol 2: One-Dimensional TLC for Lysophosphatidylcholine Separation

-

Plate Preparation: Use a pre-coated silica gel 60 TLC plate. Activate the plate by heating at 110°C for 30 minutes.

-

Sample Application: Spot the reconstituted lipid extract onto the TLC plate, about 1.5 cm from the bottom edge.

-

Development: Place the TLC plate in a developing chamber containing a mobile phase of chloroform:methanol:water (65:25:4, v/v/v). Allow the solvent front to migrate to about 1 cm from the top of the plate.

-

Causality: The different polarities of the phospholipids cause them to migrate at different rates up the silica gel plate, leading to their separation.

-

-

Visualization: After development, dry the plate and visualize the separated lipid spots using iodine vapor or a specific phospholipid stain (e.g., molybdenum blue). Lysophosphatidylcholine will migrate further up the plate than phosphatidylcholine due to its higher polarity.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm the presence and quantify the amount of the palmitoyl (16:0) fatty acid in the lysophosphatidylcholine fraction, GC-MS analysis is performed.

Protocol 3: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

-

Elution from TLC: Scrape the silica gel corresponding to the lysophosphatidylcholine spot from the TLC plate.

-

Lipid Extraction from Silica: Extract the lipid from the silica gel using a chloroform:methanol (2:1, v/v) mixture.

-

Transesterification: Evaporate the solvent and add 1 mL of 0.5 M sodium methoxide in methanol to the dried lipid. Incubate at 50°C for 10 minutes.

-

Causality: Sodium methoxide acts as a catalyst to cleave the fatty acid from the glycerol backbone and simultaneously form the methyl ester (FAME).

-

-

Extraction of FAMEs: Add 1 mL of hexane and 0.5 mL of water to the reaction mixture. Vortex and centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

-

GC-MS Analysis: Inject an aliquot of the hexane layer into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase).

-

Causality: The FAMEs are separated based on their boiling points and chain lengths. The mass spectrometer identifies the individual FAMEs based on their unique mass spectra. Palmitic acid methyl ester will have a characteristic retention time and mass spectrum.

-

Figure 2: Experimental workflow for the analysis of 1-Palmitoyl-sn-glycero-3-phosphocholine from biological samples.

Conclusion and Future Directions

The journey of 1-Palmitoyl-sn-glycero-3-phosphocholine from a component of "lysolecithin" to a specific signaling molecule with diverse biological functions highlights the remarkable progress in lipid research. Our understanding of its roles in health and disease continues to expand, opening up new avenues for therapeutic intervention. Future research will likely focus on further dissecting the intricacies of its signaling pathways, identifying novel protein interactors, and developing specific inhibitors or mimetics for therapeutic purposes. The continued development of advanced analytical techniques will undoubtedly play a crucial role in unraveling the full spectrum of activities of this fascinating and important lysophospholipid.

References

- Deranieh, R. M., He, Q., & Kaddoumi, A. (2013). Thin-Layer Chromatography of Phospholipids. In Lipidomics (pp. 71-80). Humana Press, Totowa, NJ.

-

Avanti Polar Lipids. (n.d.). Fatty Acid Analysis of Phospholipids by GC/FID. Retrieved from [Link]

- Gu, C., et al. (2018). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research, 59(4), 743-752.

-

Gupta, A. K., & Ito, Y. (2002). Synthesis of 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC). PubMed. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 27). Lecithin. In Wikipedia, The Free Encyclopedia. Retrieved January 9, 2026, from [Link]

- Semenkov, V. Y., et al. (2020). Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor. ACS Medicinal Chemistry Letters, 11(9), 1766-1772.

-

Human Metabolome Database. (n.d.). Showing metabocard for LysoPC(P-16:0/0:0) (HMDB0010407). Retrieved from [Link]

- Vieth, R., et al. (2025). Single-step, chloroform-free extraction of lysophosphatidylcholine from plasma for cancer biomarker analysis. European Journal of Pharmaceutical Sciences, 182, 107258.

- Liebisch, G., et al. (2002). High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. Clinical chemistry, 48(12), 2217-2224.

-

Encyclopedia.com. (n.d.). lysolecithin. Retrieved from [Link]

- Senda, A., et al. (2020). The Action Mode of Lysophosphatidylcholine in Human Monocytes. Journal of Health Science, 53(5), 584-588.

-

ResearchGate. (n.d.). Extraction of C16:0 lysophosphatidylcholine (C16:0 lyso-PC) from human plasma using liquid - liquid extraction with three di ff erent solvents at di ff erent pH values. Retrieved from [Link]

-

Christie, W. W. (n.d.). TLC of phospholipids. Cyberlipid. Retrieved from [Link]

- Gupta, C. M., Radhakrishnan, R., & Khorana, H. G. (1977). Glycerophospholipid synthesis: Improved general method and new analogs containing photoactivable groups. Proceedings of the National Academy of Sciences, 74(10), 4315-4319.

- Kudo, N., et al. (2000). Simultaneous separation of lysophospholipids from the total lipid fraction of crude biological samples using two-dimensional thin-layer chromatography. Journal of lipid research, 41(1), 142-147.

-

LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

- Shindou, H., & Shimizu, T. (2009). Acyl-CoA: lysophospholipid acyltransferases. Journal of Biological Chemistry, 284(1), 1-5.

- Deranieh, R. M., & Kaddoumi, A. (2013). Thin-Layer Chromatography of Phospholipids. In Lipidomics (pp. 71-80). Humana Press, Totowa, NJ.

- Bartz, U., et al. (2005). Isolation and identification of molecular species of phosphatidylcholine and lysophosphatidylcholine from jojoba seed meal (Simmondsia chinensis). Journal of agricultural and food chemistry, 53(24), 9588-9593.

- Burack, W. R., & Biltonen, R. L. (1998). Definition of the specific roles of lysolecithin and palmitic acid in altering the susceptibility of dipalmitoylphosphatidylcholine bilayers to phospholipase A2. Biochemistry, 37(30), 10735-10744.

- Kates, M. (1986).

-

Avanti Polar Lipids. (n.d.). Thin Layer Chromatography (TLC) Analysis of Phospholipids. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). Retrieved from [Link]

- Balboa, M. A., & Balsinde, J. (2014). Rapid Movement of Palmitoleic Acid from Phosphatidylcholine to Phosphatidylinositol in Activated Human Monocytes. Lipids, 49(11), 1083-1090.

- Patel, K. M., & Mehta, A. A. (2012). A validated high performance thin layer chromatographic method for the estimation of soy phosphatidylcholine in bulk and pharmaceutical dosage form. Indian journal of pharmaceutical sciences, 74(1), 58.

-

ResearchGate. (n.d.). GC/MS analysis of fatty acids and lyso-PC levels in BALF after intratracheal administration of LPS. Retrieved from [Link]

-

ResearchGate. (n.d.). The impact of palmitoyl glycyl-histidyl-lysine on phospholipid model membranes. Retrieved from [Link]

-

ResearchGate. (n.d.). A Study on the Skin Anti-wrinkle Effect of Novel Palmitoyl Tripeptide. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of action of novel skin penetration enhancers: Phospholipid versus skin lipid liposomes. Retrieved from [Link]

Sources

- 1. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Synthesis of 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. lipidmaps.org [lipidmaps.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Human Metabolome Database: Showing metabocard for LysoPC(P-16:0/0:0) (HMDB0010407) [hmdb.ca]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Laboratory Synthesis of 1-Palmitoylphosphatidylcholine

Abstract

1-Palmitoylphosphatidylcholine (1-PPC), a lysophospholipid of significant interest, is a cornerstone in the development of advanced drug delivery systems, the study of cell membrane dynamics, and as a key intermediate in the synthesis of more complex phospholipids.[1][2][3] Its amphipathic nature, comprising a hydrophilic phosphocholine head group and a single hydrophobic palmitoyl chain, imparts unique physicochemical properties that are leveraged in various biotechnological and pharmaceutical applications.[4][5][6] This technical guide provides an in-depth exploration of the principal laboratory-scale synthesis pathways for 1-palmitoyl-sn-glycero-3-phosphocholine, designed for researchers, scientists, and professionals in drug development. We will dissect enzymatic, chemoenzymatic, and purely chemical methodologies, focusing on the underlying principles, experimental causality, and self-validating protocols that ensure high purity and yield.

Foundational Principles in Lysophospholipid Synthesis

The synthesis of a mono-acylated phospholipid like 1-PPC presents two primary challenges that dictate the choice of synthetic strategy: regioselectivity and acyl migration.

-

The Challenge of Regioselectivity: The glycerol backbone of 1-PPC has two potential sites for acylation: the sn-1 and sn-2 positions. A successful synthesis must selectively introduce the palmitoyl group at the sn-1 position, leaving the sn-2 position with a hydroxyl group. This is crucial as the biological properties and physical behavior of the resulting lysophospholipid are highly dependent on the position of the acyl chain.

-

The Problem of Acyl Migration: Under certain conditions, particularly during purification or in non-optimized reaction environments, the acyl group can migrate between the sn-1 and sn-2 positions.[7][8][9] This leads to the formation of the isomeric impurity, 2-palmitoylphosphatidylcholine, which is often difficult to separate from the desired product. Methodologies must be designed to minimize this isomerization.

Key Starting Materials

The choice of starting material is a critical first step and often determines the overall synthetic route. The most common precursors are:

-

sn-Glycero-3-phosphocholine (GPC): A versatile starting material for direct acylation.[10][11]

-

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): A diacyl phospholipid that can be selectively deacylated at the sn-2 position.[12]

-

Chiral Glycerol Derivatives: Such as (R)-(-)-Solketal, which allow for a ground-up synthesis with precise stereochemical control.

Enzymatic Synthesis Pathways: The Biocatalytic Approach

Enzymatic methods are often favored for their exceptional regioselectivity and mild reaction conditions, which significantly reduce the risk of acyl migration and the formation of byproducts.[13][14]

Pathway A: Selective Hydrolysis of DPPC via Phospholipase A₂ (PLA₂)

This is arguably the most straightforward and widely used method for producing 1-PPC. The strategy leverages the strict sn-2 specificity of Phospholipase A₂.

Mechanistic Rationale: Phospholipase A₂ is an enzyme that catalyzes the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, leaving the sn-1 acyl chain intact.[14][15][16] By treating a readily available and symmetric phospholipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) with PLA₂, we can precisely cleave the palmitoyl group from the sn-2 position to yield the desired 1-palmitoyl-sn-glycero-3-phosphocholine.[17]

Figure 1: PLA₂-mediated hydrolysis of DPPC to 1-PPC.

Experimental Protocol: PLA₂ Hydrolysis of DPPC

-

Substrate Preparation: Disperse 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.0, containing 10 mM CaCl₂) to form a suspension. The calcium ions are essential cofactors for many PLA₂ enzymes.

-

Enzyme Addition: Add Phospholipase A₂ (from a source like snake venom or porcine pancreas) to the DPPC suspension. The enzyme-to-substrate ratio will need to be optimized but a starting point is typically 1:100 (w/w).

-

Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the DPPC spot and the appearance of the 1-PPC and free fatty acid spots.

-

Reaction Quenching: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a chelating agent like EDTA to sequester the Ca²⁺ ions, or by acidifying the mixture to denature the enzyme.

-

Extraction and Purification: Extract the lipid products from the aqueous phase using a solvent system like chloroform:methanol. The resulting 1-PPC is then purified, typically by silica gel column chromatography, to remove the liberated palmitic acid and any unreacted DPPC.

Data Summary: PLA₂ Hydrolysis

| Parameter | Typical Value/Condition | Rationale |

| Enzyme Source | Crotalus adamanteus venom | High specific activity and commercial availability.[14] |

| pH | 7.5 - 8.5 | Optimal pH range for many PLA₂ enzymes. |

| Temperature | 37 - 45°C | Balances enzyme activity with stability. |

| Cofactor | 5-10 mM Ca²⁺ | Essential for the catalytic activity of PLA₂. |

| Typical Yield | >90% | The high specificity of the enzyme leads to high conversion rates. |

Pathway B: Lipase-Catalyzed Direct Esterification of GPC

This approach builds the 1-PPC molecule by attaching a palmitoyl chain to the sn-glycero-3-phosphocholine (GPC) backbone.

Mechanistic Rationale: Certain lipases, when used in organic solvents or solvent-free systems with low water activity, can catalyze esterification reactions, the reverse of their usual hydrolytic function.[18][19] By reacting GPC with palmitic acid in the presence of a suitable lipase, a single palmitoyl group can be attached. While many lipases show a preference for the sn-1 position, this can be less specific than PLA₂ hydrolysis, and reaction conditions must be carefully controlled to favor mono-acylation and minimize di-acylation.

Figure 2: Lipase-catalyzed esterification of GPC with palmitic acid.

Experimental Protocol: Lipase-Catalyzed Esterification

-

Reactant Preparation: Mix sn-glycero-3-phosphocholine (GPC) and n-3 PUFA-rich fatty acids in a reaction vessel.[11] A solvent-free system is often preferred to drive the equilibrium towards synthesis.[11]

-

Enzyme Addition: Add an immobilized lipase, such as Thermomyces lanuginosus lipase (TL IM), to the mixture.[11] Immobilization prevents the enzyme from clumping and simplifies its removal after the reaction.

-

Reaction Conditions: Conduct the reaction under vacuum to remove the water produced during esterification, which further pushes the equilibrium towards the product.[20] Maintain a controlled temperature (e.g., 60-70°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress via TLC or HPLC, observing the consumption of GPC and the formation of 1-PPC.

-

Enzyme Removal and Purification: After the desired conversion is reached, remove the immobilized enzyme by simple filtration. The product mixture is then purified using silica gel chromatography to separate 1-PPC from unreacted starting materials and any diacylated byproducts.

Chemoenzymatic Synthesis: A Hybrid Strategy for Isotopic Labeling

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the specificity of biocatalysis.[21][22] This is particularly useful for producing isotopically labeled phospholipids for use in advanced analytical studies.

Rationale and Workflow: A common chemoenzymatic route might involve the enzymatic hydrolysis of a natural phosphatidylcholine to produce 1-acyl-lysophosphatidylcholine, followed by chemical acylation at the sn-2 position with a labeled fatty acid.[22] To synthesize 1-palmitoyl-PPC, a reverse strategy can be employed: starting with a commercially available 1-acyl-2-hydroxy-sn-glycero-3-phosphocholine (lyso-PC) and using an enzyme to swap the existing acyl group at the sn-1 position with a labeled palmitoyl group.

Figure 3: A chemoenzymatic workflow for 1-PPC synthesis.

Full Chemical Synthesis: The Classic Approach from Chiral Precursors

While more laborious, a full chemical synthesis provides complete control over the molecular structure and is not dependent on the availability of natural phospholipid precursors. This route typically starts from a simple, chiral building block like (R)-(-)-solketal.

Rationale and Key Steps: The core principle is to use protecting groups to selectively mask the hydroxyl groups on the glycerol backbone, allowing for the stepwise introduction of the palmitoyl and phosphocholine moieties.

A representative chemical synthesis involves the following stages:

-

Protection: The sn-2 and sn-3 hydroxyl groups of a glycerol derivative are protected.

-

Acylation: The free sn-1 hydroxyl group is acylated with palmitic acid or an activated derivative (e.g., palmitoyl chloride).

-

Deprotection: The protecting group at the sn-3 position is selectively removed.

-

Phosphorylation: The newly freed sn-3 hydroxyl group is phosphorylated.

-

Choline Addition: The choline headgroup is introduced.

-

Final Deprotection: The remaining protecting group at the sn-2 position is removed to yield the final 1-PPC.

This multi-step process is complex and requires careful optimization of each step to achieve a reasonable overall yield.[23] A significant challenge in chemical synthesis is preventing acyl migration, especially during deprotection steps, which often require acidic or basic conditions.[7][8]

Purification and Characterization: Ensuring Product Integrity

Regardless of the synthetic pathway chosen, rigorous purification and characterization are essential to ensure the final product is of high purity and correctly identified.

Purification by Column Chromatography

Silica gel column chromatography is the most common method for purifying 1-PPC.[24][25]

Detailed Protocol: Silica Gel Chromatography

-

Column Packing: A glass column is packed with silica gel slurried in a non-polar solvent (e.g., chloroform or hexane).

-

Sample Loading: The crude reaction mixture is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol. This gradient allows for the separation of lipids based on the polarity of their head groups.

-

Less polar compounds (e.g., unreacted fatty acids, diacyl-PC) will elute first.

-

The more polar 1-PPC will elute later as the methanol concentration increases.

-

-

Fraction Collection: Eluted fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: Fractions containing pure 1-PPC are pooled, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the final product, which is typically a white solid.[26]

Analytical Characterization

A suite of analytical techniques should be employed to confirm the identity and purity of the synthesized 1-PPC.

Table of Analytical Methods and Expected Results

| Technique | Purpose | Expected Result for 1-PPC |

| Thin Layer Chromatography (TLC) | Purity assessment and reaction monitoring | A single spot with an Rf value distinct from starting materials and byproducts. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | A single major peak corresponding to 1-PPC. |

| ¹H and ³¹P NMR Spectroscopy | Structural confirmation | Characteristic chemical shifts for the protons on the glycerol backbone, palmitoyl chain, and choline headgroup, and a single peak in the ³¹P spectrum. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of 1-PPC (e.g., m/z 496.3 for [M+H]⁺).[27] |

Conclusion and Pathway Comparison

The choice of synthesis pathway for this compound depends on the specific requirements of the application, available starting materials, and the scale of the synthesis.

| Pathway | Advantages | Disadvantages | Best Suited For |

| Enzymatic (PLA₂ Hydrolysis) | High regioselectivity, mild conditions, high yield, simple procedure. | Dependent on the availability of the corresponding diacyl-PC. | High-purity production for research and pharmaceutical applications. |

| Enzymatic (Lipase Esterification) | Can be performed in solvent-free systems, good for direct synthesis from GPC. | Potential for lower regioselectivity and diacylation byproducts. | Green chemistry approaches and synthesis of novel lyso-PCs. |

| Chemoenzymatic | Combines the best of both worlds: specificity and versatility. | Multi-step, requires expertise in both chemical and enzymatic methods. | Synthesis of isotopically labeled standards and complex phospholipid derivatives. |

| Full Chemical Synthesis | Complete control over structure, not reliant on natural precursors. | Labor-intensive, multi-step, risk of acyl migration, lower overall yields. | De novo synthesis of unnatural or modified lysophospholipids. |

For most laboratory applications requiring high-purity, natural stereochemistry 1-PPC, the Phospholipase A₂-mediated hydrolysis of DPPC remains the most efficient and reliable method. As the demand for complex and custom-designed phospholipids grows, chemoenzymatic and advanced chemical synthesis methodologies will continue to be areas of active development, empowering researchers to create novel lipids for next-generation therapies and diagnostics.

References

- Guo, Z., & Xu, X. (2001). A general method for the chirospecific synthesis of 1-acyl-2-alkyl-sn-glycero-3-phosphocholines is described. Journal of the American Oil Chemists' Society, 78(5), 475-480.

- Wnętrzak, A., et al. (2020).

- J&K Scientific. (n.d.). 1-Palmitoyl-sn-glycero-3-phosphocholine | 17364-16-8.

- Creative PEGWorks. (n.d.). Enhancing Formulations with 1-Palmitoyl-sn-glycero-3-phosphocholine.

-

Papangelis, A., & Ulven, T. (2022). Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine. The Journal of Organic Chemistry, 87(12), 8194–8197. [Link]

-

Khanal, S., & Burkart, M. D. (2021). Chemoenzymatic Generation of Phospholipid Membranes Mediated by Type I Fatty Acid Synthase. Journal of the American Chemical Society, 143(23), 8533–8537. [Link]

-

Papangelis, A., & Ulven, T. (2022). Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine. PubMed. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine. The Journal of Organic Chemistry. [Link]

- Chem-Impex. (n.d.). 1-Palmitoyl-sn-glycero-3-phosphocholine.

- D'Arrigo, P., & Servi, S. (2010). Synthesis of Lysophospholipids. Molecules, 15(3), 1358-1389.

-

Patton, G. M., & Robins, S. J. (2020). Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. ACS Omega, 5(35), 22479–22486. [Link]

-

D'Arrigo, P., & Servi, S. (2010). Synthesis of Lysophospholipids. Molecules (Basel, Switzerland), 15(3), 1358–1389. [Link]

-

Stephens, D., et al. (2005). Roles of various phospholipases A2 in providing lysophospholipid acceptors for fatty acid phospholipid incorporation and remodelling. Biochemical Journal, 385(Pt 3), 737–746. [Link]

-

Khanal, S., & Burkart, M. D. (2021). Chemoenzymatic Generation of Phospholipid Membranes Mediated by Type I Fatty Acid Synthase. PubMed. Retrieved from [Link]

-

Wikipedia contributors. (2023). 1-Lysophosphatidylcholine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Iwasaki, Y., & Yamane, T. (2004). Enzymatic synthesis of structured lipids. Advances in Biochemical Engineering/Biotechnology, 90, 151–171. [Link]

-

Law, S. H., et al. (2019). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. International Journal of Molecular Sciences, 20(5), 1149. [Link]

- ResearchGate. (n.d.). Enzymatic Synthesis of Structured Lipids.

- ResearchGate. (n.d.). Scheme of chemical and enzymatic syntheses for producing structured lipids.

-

Egger, D., et al. (1997). Characterization and optimization of phospholipase A2 catalyzed synthesis of phosphatidylcholine. Biochimica et Biophysica Acta, 1344(1), 46–56. [Link]

-

Welti, R., & Wang, X. (2013). Use of phospholipase A2 for the production of lysophospholipids. Methods in Molecular Biology, 1009, 63–68. [Link]

- ResearchGate. (n.d.). Enzymatic synthesis and characterization of 1-lipoyl-2-palmitoyl phosphatidylcholine: A novel phospholipid containing lipoic acid.

- BenchChem. (n.d.). Physical and chemical properties of 1-Palmitoyl-sn-glycero-3-phosphocholine.

- National Institutes of Health. (n.d.). Acylation of 2-acyl-glycerophosphocholine in guinea-pig heart microsomal fractions.

- Tiwari, G., & Tiwari, R. (2023). Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications. Journal of Applied Pharmaceutical Science, 13(04), 001-016.

- Cayman Chemical. (n.d.). 1-Palmitoyl-2-hydroxy-sn-glycero-3-PC.

- van Hoogevest, P. (2020). The Use of Phospholipids to make Pharmaceutical Form Line Extensions. European Journal of Lipid Science and Technology, 122(11), 2000297.

-

Arthur, G., & Choy, P. C. (1989). Acylation of 2-acyl-glycerophosphocholine in guinea-pig heart microsomal fractions. Biochemical Journal, 261(1), 165–170. [Link]

- ResearchGate. (n.d.). An enzymatic method for the synthesis of mixed-acid phosphatidylcholine.

- Sigma-Aldrich. (n.d.). 1-Palmitoyl-sn-glycero-3-phosphocholine synthetic, ≥99%.

-

Fischer, W. C., et al. (2014). The glycerophosphocholine acyltransferase Gpc1 is part of a phosphatidylcholine (PC)-remodeling pathway that alters PC species in yeast. The Journal of Biological Chemistry, 289(21), 14957–14968. [Link]